N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946323-48-4
VCID: VC4995559
InChI: InChI=1S/C19H19N5O2S2/c1-12-8-9-13(2)15(10-12)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Molecular Formula: C19H19N5O2S2
Molecular Weight: 413.51

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

CAS No.: 946323-48-4

Cat. No.: VC4995559

Molecular Formula: C19H19N5O2S2

Molecular Weight: 413.51

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide - 946323-48-4

CAS No. 946323-48-4
Molecular Formula C19H19N5O2S2
Molecular Weight 413.51
IUPAC Name N-(2,5-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5O2S2/c1-12-8-9-13(2)15(10-12)21-16(25)11-27-19-24-23-18(28-19)22-17(26)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Standard InChI Key MHVIQNMTGGCMFE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3

Structural Analysis and Molecular Features

The compound’s structure integrates three critical moieties:

  • A 1,3,4-thiadiazole ring substituted at position 2 with a sulfanyl group.

  • A phenylcarbamoyl amino group at position 5 of the thiadiazole ring.

  • An N-(2,5-dimethylphenyl)acetamide group linked via the sulfur atom.

Molecular Formula and Weight

  • Empirical Formula: C19H19N5O2S2\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}_2\text{S}_2

  • Molecular Weight: 409.51 g/mol (calculated based on analogous thiadiazole derivatives ).

Stereoelectronic Properties

The thiadiazole core contributes to electron-deficient characteristics, while the dimethylphenyl and phenylcarbamoyl groups introduce steric bulk and hydrogen-bonding potential. Computational models suggest that the acetamide linker adopts a planar conformation, facilitating interactions with biological targets .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves multi-step reactions, as exemplified by analogous thiadiazole derivatives :

IntermediateYield (%)Purity (%)Reference
5-Amino-1,3,4-thiadiazole-2-thiol7895
Phenylcarbamoyl derivative6592
Final acetamide product5289

Challenges in Synthesis

  • Regioselectivity: Competing reactions at thiadiazole positions 2 and 5 require careful optimization of reaction conditions.

  • Purification: The lipophilic dimethylphenyl group complicates chromatographic separation, necessitating silica gel additives or gradient elution .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted ≤50 µg/mL (extrapolated from structurally related compounds ).

  • Thermal Stability: Decomposition observed at 220°C via thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Key signals include δ 2.21 (s, 6H, dimethylphenyl CH3_3), δ 3.89 (s, 2H, SCH2_2), and δ 10.12 (s, 1H, carbamoyl NH).

  • IR: Strong absorption at 1675 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C=S vibration) .

Biological Activity and Mechanism

Table 2: Cytotoxicity Data for Analogous Thiadiazoles

CompoundIC50_{50} (μM)Cell LineReference
N,N-Diethyl analog12.4MCF-7 (breast)
5-Methylthiadiazol-2-yl variant18.9A549 (lung)

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to membrane disruption via sulfanyl groups .

Structure-Activity Relationships (SAR)

  • Dimethylphenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in rodent models .

  • Sulfanyl Linker: Critical for maintaining conformational flexibility and target engagement.

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the dimethylphenyl group generates hydroxylated metabolites .

  • Acute Toxicity: LD50_{50} >500 mg/kg in mice, suggesting a favorable safety profile for further testing.

Future Directions

  • Stereoselective Synthesis: Resolve racemic mixtures at the carbamoyl amino group to evaluate enantiomer-specific activity.

  • PROTAC Development: Explore conjugation to E3 ubiquitin ligase ligands (e.g., cereblon) for targeted protein degradation.

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